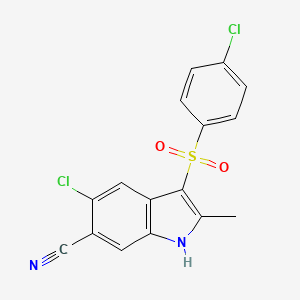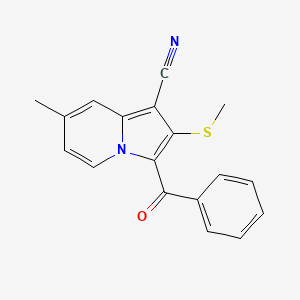
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of a benzoyl group, a methyl group, a methylthio group, and a carbonitrile group attached to the indolizine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a benzoyl-substituted precursor with a methylthio-substituted precursor. This intermediate is then subjected to cyclization and nitrile formation under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions, such as the presence of a catalyst or specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
科学的研究の応用
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Benzoyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the 7-methyl group, which may affect its chemical properties and reactivity.
7-Methyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the benzoyl group, potentially altering its biological activity.
3-Benzoyl-7-methylindolizine-1-carbonitrile: Lacks the methylthio group, which may influence its interactions with other molecules.
Uniqueness
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzoyl, methyl, methylthio, and carbonitrile groups in the indolizine core makes it a versatile compound for various applications, distinguishing it from similar compounds with different functional group arrangements.
特性
CAS番号 |
112586-22-8 |
|---|---|
分子式 |
C18H14N2OS |
分子量 |
306.4 g/mol |
IUPAC名 |
3-benzoyl-7-methyl-2-methylsulfanylindolizine-1-carbonitrile |
InChI |
InChI=1S/C18H14N2OS/c1-12-8-9-20-15(10-12)14(11-19)18(22-2)16(20)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChIキー |
GBBDHZSPQFVWPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)
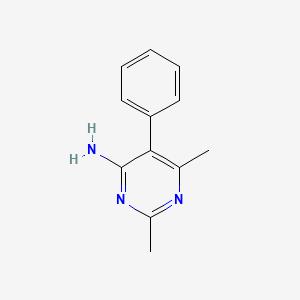

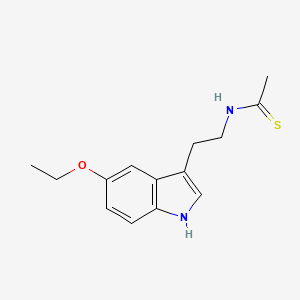
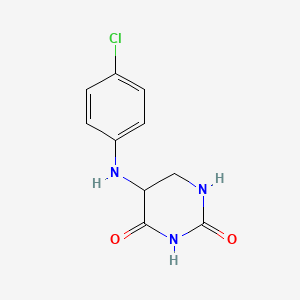
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
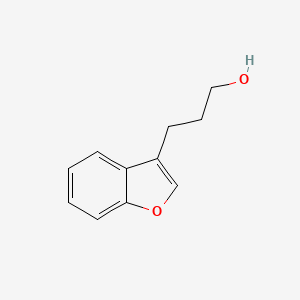

![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
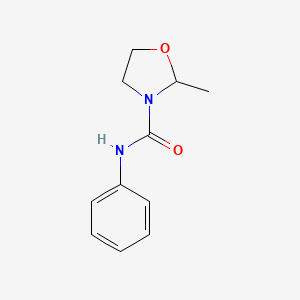

![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)

